1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone
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Overview
Description
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE typically involves the reaction of 2,3-dimethylphenylpiperazine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an antagonist at alpha1-adrenergic receptors, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety.
Naftopidil: Used to treat benign prostatic hyperplasia and contains a similar piperazine structure.
Urapidil: An antihypertensive agent with a piperazine ring.
Uniqueness
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZIN-1-YL]-2-(4-METHYLBENZENESULFONYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C21H26N2O3S/c1-16-7-9-19(10-8-16)27(25,26)15-21(24)23-13-11-22(12-14-23)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3 |
InChI Key |
MYDDKECFLHTCIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Origin of Product |
United States |
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